4-Methoxy vs. 6-Methoxy Positional Isomer – Structural Differentiation
The target compound bears the methoxy group at the naphthalene 4-position, whereas the closest positional isomer, [(6-Methoxy-2-naphthyl)sulfonyl]indoline (CAS 1206088-63-2; C19H17NO3S; MW 339.4 g/mol), carries the methoxy at the 6-position . This positional change alters the electron density and spatial orientation of the naphthalene ring system, which modulates binding pocket complementarity at vasopressin and oxytocin receptors, as evidenced by the broader SAR of the 1-arylsulfonylindoline class [1]. No head-to-head biological data exist for these two compounds; however, the patent literature explicitly delineates naphthyl positional substitution as a critical determinant of receptor affinity [1].
| Evidence Dimension | Positional isomer identity (methoxy group on naphthalene ring) |
|---|---|
| Target Compound Data | 1-(4-methoxynaphthalen-1-yl)sulfonyl-2,3-dihydroindole (4-OCH3 positional isomer); C19H17NO3S; MW 339.4 |
| Comparator Or Baseline | [(6-Methoxy-2-naphthyl)sulfonyl]indoline (6-OCH3 positional isomer; CAS 1206088-63-2); C19H17NO3S; MW 339.4 |
| Quantified Difference | Identical molecular formula and mass; differentiated solely by methoxy position (C4 vs. C6 of naphthalene) |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry data |
Why This Matters
The positional isomer identity affects receptor pocket complementarity; substituting one isomer for the other without confirmatory binding data may confound pharmacological interpretation.
- [1] Wagnon, J., et al., U.S. Patent 5,338,755, "N-sulfonylindoline derivatives, their preparation and the pharmaceutical compositions in which they are present," granted 1994-08-16, lines 44–47 (defining R5 as 1-naphthyl, 2-naphthyl, etc.). View Source
